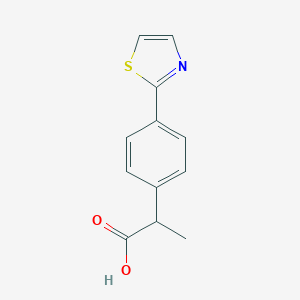
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring attached to a phenylpropionic acid moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
Méthodes De Préparation
The synthesis of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters Industrial production methods often focus on optimizing yield and purity while minimizing side reactions and costs .
Analyse Des Réactions Chimiques
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propionic acid moiety, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The primary mechanism of action of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern and its potent inhibition of cyclooxygenase, making it particularly effective as an anti-inflammatory agent .
Propriétés
Numéro CAS |
132483-32-0 |
|---|---|
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
Clé InChI |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















